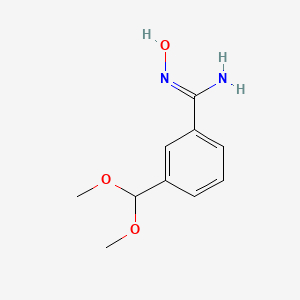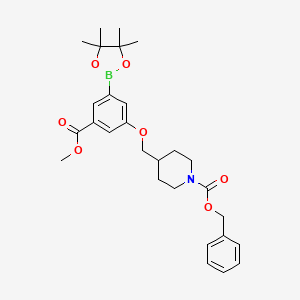![molecular formula C14H18FN3 B13714093 [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933745-08-5](/img/structure/B13714093.png)
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Métodos De Preparación
The synthesis of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and efficiency. Industrial production methods may involve scaling up this process and optimizing reaction parameters to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using reagents like halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used to treat lung cancer.
Nocodazole: A drug used in cell biology research to disrupt microtubules.
Abermaciclib: A drug used to treat breast cancer.
Vinblastine: A chemotherapy medication used to treat various types of cancer.
Propiedades
Número CAS |
933745-08-5 |
|---|---|
Fórmula molecular |
C14H18FN3 |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
[4-(6-fluoro-1H-benzimidazol-2-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) |
Clave InChI |
VAWJGTDTWLTONX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


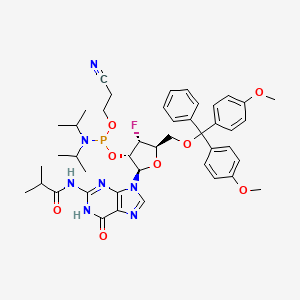
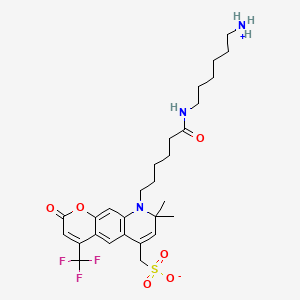


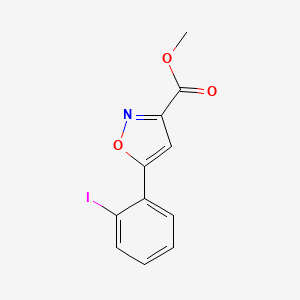


![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
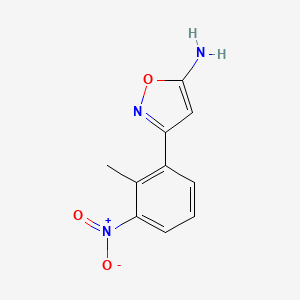
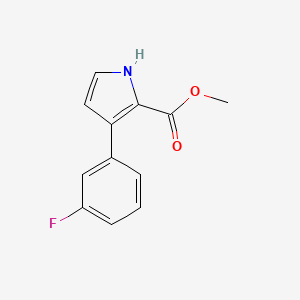
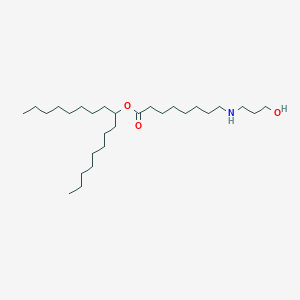
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
